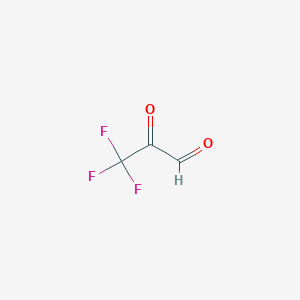
3,3,3-Trifluoro-2-oxopropanal
Cat. No. B1362320
Key on ui cas rn:
91944-47-7
M. Wt: 126.03 g/mol
InChI Key: CNQOORHYEKAWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07820675B2
Procedure details


A solution of 3,3,3-trifluoro-2-oxopropanal (0.31 g, 2.3 mmol; Intermediate 43) in DMF (10 mL) was cooled to 0° C. and a solution of N-benzylethane-1,2-diamine (0.37 g, 2.72 mmol) in DMF (10 mL) was added. After being stirred at room temperature overnight, the mixture was concentrated in vacuo. The residue was redissolved in THF (5 mL) and citrate buffer (5.3 mL; 0.4 M), followed by NaBH3CN (0.31 g, 4.9 mmol), were added. The resulting mixture was stirred at room temperature overnight. The mixture was made basic (pH 8) with aqueous NaOH (8 mL; 1 M) and the aqueous layer was extracted twice with DCM (15 mL). The combined organic layers were dried (Na2SO4) and concentrated. The residue was purified by LC-MS prep to give 1-benzyl-3-(trifluoromethyl)piperazine (66 mg, 12%). HPLC 94%, RT=1.25 min (System A; 10-97% MeCN over 3 min). 1H NMR (270 MHz, CDCl3) δ ppm 2.77 (s, 2H) 3.17-3.31 (m, 1H) 3.32-3.64 (m, 3H) 3.83-4.02 (m, 1H) 4.13-4.31 (m, 2H) 6.68 (s, 1H) 7.30-7.55 (m, 5H). MS (ESI+) m/z 245. *Previously described in Rec. Trav. Chim. Pays-Bas 1995, 114, 97-102.







Yield
12%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[C:3](=O)[CH:4]=O.[CH2:9]([NH:16][CH2:17][CH2:18][NH2:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[BH3-]C#N.[Na+].[OH-].[Na+]>CN(C=O)C>[CH2:9]([N:16]1[CH2:17][CH2:18][NH:19][CH:3]([C:2]([F:8])([F:7])[F:1])[CH2:4]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.31 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C=O)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C=O)=O)(F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NCCN
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.31 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was redissolved in THF (5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with DCM (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by LC-MS prep
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(NCC1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66 mg | |
| YIELD: PERCENTYIELD | 12% | |
| YIELD: CALCULATEDPERCENTYIELD | 11.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
